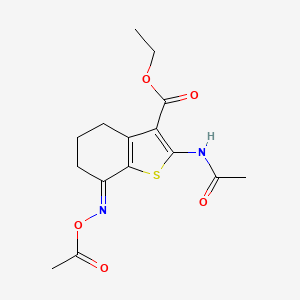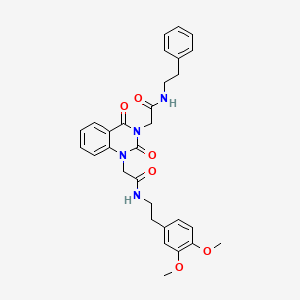![molecular formula C20H16ClN3O B14998076 4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B14998076.png)
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, an amino group, and a phenol group attached to an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and the high yield of the target product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.
Applications De Recherche Scientifique
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group often display significant bioactivity and are used in various therapeutic applications.
Phenol derivatives: Phenolic compounds are known for their antioxidant properties and are widely used in medicine and industry.
Uniqueness
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H16ClN3O |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
4-[3-(4-chloroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H16ClN3O/c1-13-2-11-18-23-19(14-3-9-17(25)10-4-14)20(24(18)12-13)22-16-7-5-15(21)6-8-16/h2-12,22,25H,1H3 |
Clé InChI |
QRLKDFHSDKYFBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-butylsulfanyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B14998003.png)
![5-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998011.png)

![7-(3-fluorophenyl)-4-(pentylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14998021.png)
![(2E,5E)-2,5-bis[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzylidene]cyclopentanone](/img/structure/B14998029.png)
![8-(2,5-Dimethoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14998033.png)
![2-(benzylsulfanyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998043.png)
![2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14998049.png)
![Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate](/img/structure/B14998053.png)

![6-chloro-N-(4-chlorophenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998072.png)
![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B14998075.png)
![8-(4-bromophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14998087.png)
![6-Tert-butyl-3-[(2-ethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14998091.png)
